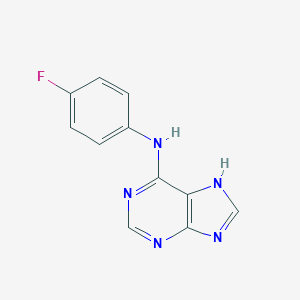

7H-ADENINE, N-(p-FLUOROPHENYL)-

描述

Synthesis Analysis

The synthesis of adenine derivatives, including those modified to include fluorophenyl groups, involves complex chemical pathways. The synthesis of adenine in interstellar space, through HCN pentamerization, provides a fundamental perspective on adenine formation, although it primarily focuses on unmodified adenine (Glaser, Hodgen, Farrelly, & McKee, 2007)1. For modified adenine, such as “7H-ADENINE, N-(p-FLUOROPHENYL)-,” the synthesis involves specialized chemical reactions, potentially including direct arylation processes (Váňa, Vrzal, Dvořáková, Himl, & Linhart, 2014)2, which could be adapted for the introduction of fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of adenine derivatives is crucial in determining their chemical behavior and interaction capabilities. Structural analysis of adenine and its derivatives, like the N7 and C8 translocation impacts on metal binding behavior (Domínguez‐Martín et al., 2013)3, provides insights into how structural modifications can influence chemical properties and interactions with other molecules.

Chemical Reactions and Properties

Chemical reactions involving adenine derivatives reveal their reactivity and potential applications. The synthesis and reactions of adenine derivatives highlight their versatility and the effects of substituents on their chemical behavior (Martínez et al., 2020)4. Specific reactions, like the direct arylation with fluoro- and chloronitrobenzenes (Váňa et al., 2014)2, illustrate the methodologies for introducing functional groups that alter the compound's chemical properties.

Physical Properties Analysis

The physical properties of “7H-ADENINE, N-(p-FLUOROPHENYL)-” are determined by its molecular structure. Studies on similar compounds provide a basis for understanding how modifications affect properties like solubility, stability, and melting point. For example, the synthesis and characterization of fluorinated adenine derivatives offer insights into how fluorophenyl groups could influence the physical properties of adenine derivatives (Zhang et al., 2019)5.

Chemical Properties Analysis

The chemical properties of adenine derivatives, including reactivity, stability, and interaction with other molecules, are essential for their application in various fields. Research into adenine's reactions with different substituents and conditions (Dai et al., 2007)6 provides a foundation for understanding how “7H-ADENINE, N-(p-FLUOROPHENYL)-” behaves chemically.

科学研究应用

Specific Scientific Field

This application falls under the field of Photochemistry and Molecular Sciences .

Summary of the Application

The study of radiation effects in DNA is a multidisciplinary endeavour, connecting the physical, chemical and biological sciences . In this context, 7H-adenine is used as a tautomeric derivative of DNA for studying photoionisation decay channels .

Methods of Application

The photoionisation decay channels of 7H-adenine are characterised with accurate CASSCF/XMS-CASPT2 theoretical methods . These simulation techniques place the onset of ionisation for 7H-adenine on average at 8.98 eV .

Results or Outcomes

The study found that cationic excited state decays are analysed next, uncovering effective barrierless deactivation routes for both species that are expected to decay to their (cationic) ground state on ultrafast timescales .

2. Anti-inflammatory Effects of Pyrimidine Derivatives

Specific Scientific Field

This application is in the field of Pharmacology and Medicinal Chemistry .

Summary of the Application

Pyrimidines, including 7H-adenine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This study focuses on the anti-inflammatory effects of pyrimidine derivatives .

Methods of Application

The anti-inflammatory activity and COX-2 inhibitory potential of the target compounds were investigated via carrageenan-induced rat paw edema model and EIA kit, respectively .

Results or Outcomes

The study revealed that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

3. UV/Vis Spectroscopy in DNA/RNA

Specific Scientific Field

This application is in the field of Spectroscopy and Molecular Sciences .

Summary of the Application

7H-adenine is used in the study of radiation-induced DNA damage, a topic of utmost interest to a broad range of disciplines as it is known to mediate in the formation of lesions . This study focuses on the photoionisation processes facilitated by sloped single-path crossings, known to foster photostability .

Methods of Application

The study uses accurate CASSCF/XMS-CASPT2 theoretical methods to characterise the photoionisation decay channels of important DNA tautomeric derivatives, 7H-adenine .

Results or Outcomes

The study found that these photoionisation processes are predicted to enable the (VUV) photo-protection mechanisms present in these DNA tautomeric species .

4. Synthesis of Functionalized Pyrimidine Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

The tactical use of the N-p-methoxybenzyl (N-PMB) protective group ensured the production of an array of N-vinyl tertiary enamide as starting materials . It works as an efficient strategy for the synthesis of functionalized pyrimidine derivatives .

Methods of Application

The study describes a procedure where commercially available reagent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) was treated with piperidine derivatives .

Results or Outcomes

The study resulted in the synthesis of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold .

5. Modelling Photoionisations in Tautomeric DNA Nucleobase Derivatives

Specific Scientific Field

This application is in the field of Photochemistry and Molecular Sciences .

Summary of the Application

The study of radiation effects in DNA is a multidisciplinary endeavour, connecting the physical, chemical and biological sciences . In this context, 7H-adenine is used as a tautomeric derivative of DNA for studying photoionisation decay channels .

Methods of Application

The photoionisation decay channels of 7H-adenine are characterised with accurate CASSCF/XMS-CASPT2 theoretical methods . These simulation techniques place the onset of ionisation for 7H-adenine on average at 8.98 eV .

Results or Outcomes

The study found that cationic excited state decays are analysed next, uncovering effective barrierless deactivation routes for both species that are expected to decay to their (cationic) ground state on ultrafast timescales .

6. Development of Novel Nitric Oxide Production Inhibitors

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

The tactical use of the N-p-methoxybenzyl (N-PMB) protective group ensured the production of an array of N-vinyl tertiary enamide as starting materials . It works as an efficient strategy for the synthesis of functionalized pyrimidine derivatives .

Methods of Application

The study describes a procedure where commercially available reagent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) was treated with piperidine derivatives .

Results or Outcomes

The study resulted in the synthesis of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold .

属性

IUPAC Name |

N-(4-fluorophenyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRHVVOELSYCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223881 | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-ADENINE, N-(p-FLUOROPHENYL)- | |

CAS RN |

73663-95-3 | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Fluorophenyl)adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azabicyclo[3.2.1]octan-3-one Hydrochloride](/img/structure/B17599.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)

![1-Methoxycalix[6]arene](/img/structure/B17606.png)

![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)